6-Phenylbenzo[a]phenazin-5-yl 3-chloro-1-benzothiophene-2-carboxylate

Catalog No.
S11589562
CAS No.
M.F
C31H17ClN2O2S
M. Wt
517.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Phenylbenzo[a]phenazin-5-yl 3-chloro-1-benzothio...

Product Name

6-Phenylbenzo[a]phenazin-5-yl 3-chloro-1-benzothiophene-2-carboxylate

IUPAC Name

(6-phenylbenzo[a]phenazin-5-yl) 3-chloro-1-benzothiophene-2-carboxylate

Molecular Formula

C31H17ClN2O2S

Molecular Weight

517.0 g/mol

InChI

InChI=1S/C31H17ClN2O2S/c32-26-21-14-6-9-17-24(21)37-30(26)31(35)36-29-20-13-5-4-12-19(20)27-28(25(29)18-10-2-1-3-11-18)34-23-16-8-7-15-22(23)33-27/h1-17H

InChI Key

HXHMHBOSSMBDFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C4=NC5=CC=CC=C5N=C24)OC(=O)C6=C(C7=CC=CC=C7S6)Cl

6-Phenylbenzo[a]phenazin-5-yl 3-chloro-1-benzothiophene-2-carboxylate is a complex organic compound that incorporates multiple aromatic systems, including a phenazin moiety and a benzothiophene unit. The compound's structure suggests potential applications in medicinal chemistry due to the presence of various functional groups that can interact with biological targets. The phenazin structure is known for its electron-rich properties, which can facilitate interactions with biomolecules, while the benzothiophene component adds to its aromatic character and may contribute to its biological activity.

The reactivity of 6-Phenylbenzo[a]phenazin-5-yl 3-chloro-1-benzothiophene-2-carboxylate can be explored through several chemical transformations, including:

  • Nucleophilic Substitution: The chlorine atom in the benzothiophene moiety can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Electrophilic Aromatic Substitution: The aromatic rings present in the compound are susceptible to electrophilic substitution, which can modify the electronic properties and enhance biological interactions.
  • Reduction Reactions: The phenazin structure may be reduced to yield derivatives with altered electronic characteristics, potentially affecting their biological activity.

Compounds containing phenazin and benzothiophene structures have been studied for various biological activities. Preliminary studies suggest that 6-Phenylbenzo[a]phenazin-5-yl 3-chloro-1-benzothiophene-2-carboxylate may exhibit:

  • Anticancer Properties: Similar compounds have shown efficacy against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
  • Antimicrobial Activity: The presence of multiple aromatic systems can enhance the compound's ability to disrupt microbial membranes or inhibit essential microbial enzymes.
  • Potential Neuroprotective Effects: Some derivatives of phenazin are investigated for their neuroprotective properties, suggesting that this compound may also offer similar benefits.

The synthesis of 6-Phenylbenzo[a]phenazin-5-yl 3-chloro-1-benzothiophene-2-carboxylate can be approached through several methods:

  • Condensation Reactions: A common method involves the condensation of appropriate phenazine precursors with benzothiophene derivatives, followed by functionalization at the carboxylic acid position.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques could facilitate the formation of carbon-carbon bonds between substituted phenazines and benzothiophenes.
  • Functional Group Modifications: Post-synthetic modifications such as chlorination or esterification can be employed to introduce specific substituents like the chloro and carboxylate groups.

The unique structure of 6-Phenylbenzo[a]phenazin-5-yl 3-chloro-1-benzothiophene-2-carboxylate positions it as a candidate for various applications:

  • Pharmaceutical Development: Its potential anticancer and antimicrobial properties make it a candidate for drug development.
  • Material Science: The compound could be explored as a component in organic electronics or photonic devices due to its electronic properties.
  • Biochemical Probes: The ability to interact with biological systems may allow its use as a probe in biochemical assays.

Interaction studies are crucial for understanding how 6-Phenylbenzo[a]phenazin-5-yl 3-chloro-1-benzothiophene-2-carboxylate engages with biological targets:

  • Binding Affinity Assessments: Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed to measure binding affinities with target proteins.
  • Cellular Uptake Studies: Evaluating how effectively the compound enters cells can provide insights into its bioavailability and therapeutic potential.
  • Mechanistic Studies: Investigating the pathways through which this compound exerts its biological effects will help elucidate its mode of action.

Several compounds share structural features with 6-Phenylbenzo[a]phenazin-5-yl 3-chloro-1-benzothiophene-2-carboxylate, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
BenzothiopheneContains a thiazole ring fused with benzeneAnticancer, antimicrobial
PhenazineComposed of two fused benzene rings containing nitrogenAntimicrobial, anticancer
BenzoxazoleContains an oxygen atom in the fused ring systemAntifungal, antibacterial

Uniqueness

6-Phenylbenzo[a]phenazin-5-yl 3-chloro-1-benzothiophene-2-carboxylate stands out due to its combination of both phenazine and benzothiophene structures, potentially enhancing its biological activity compared to simpler analogs. This unique combination may allow for more effective interactions with biological targets, leading to improved therapeutic outcomes.

XLogP3

8.9

Hydrogen Bond Acceptor Count

5

Exact Mass

516.0699267 g/mol

Monoisotopic Mass

516.0699267 g/mol

Heavy Atom Count

37

Dates

Last modified: 08-09-2024

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